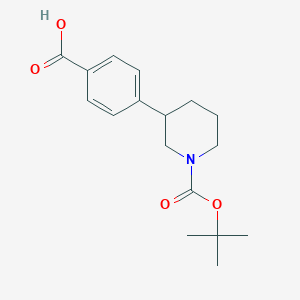

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid

Description

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is a synthetic intermediate widely used in medicinal chemistry, particularly in the development of protease inhibitors, kinase inhibitors, and bromodomain-targeting molecules. Its structure features a benzoic acid moiety linked to a piperidine ring at the 3-position, with a tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen. The Boc group enhances solubility during synthesis and stabilizes the amine for subsequent deprotection steps .

Key properties include:

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTMMQOFFHMEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662838 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916421-44-8 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Boc-Protected Piperidine Intermediate

Reaction:

Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or organic amines.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature (~20-25°C)

- Reaction Time: 2-4 hours

- Purification: Filtration and recrystallization

Notes:

This step ensures the nitrogen atom is protected, preventing undesired side reactions during subsequent functionalizations.

Nucleophilic Aromatic Substitution or Halogenation

Alternative and Industrial Methods

Recent advancements include continuous flow synthesis, which enhances safety and scalability, especially for highly reactive lithiation steps. For example, flow microreactors allow precise control of temperature and reagent addition, reducing side reactions and improving yields.

Industrial Scale Synthesis:

Data Tables of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Purification Method | Yield (%) |

|---|---|---|---|---|---|---|

| Boc protection | Boc2O, NaOH | DCM/THF | RT | 2-4 hrs | Recrystallization | 85-95 |

| Halogenation | NBS | Acetic acid | 0-25°C | 1-3 hrs | Filtration | 80-90 |

| Lithiation & Carboxylation | Alkyl lithium, CO₂ | THF | -100°C to -60°C | 0.5-3 hrs | Filtration, recrystallization | 70-85 |

| Deprotection | TFA in DCM | RT | 1-2 hrs | Recrystallization | 75-90 |

Research Findings and Optimization Insights

- Reaction Efficiency: Use of low temperatures during lithiation significantly improves regioselectivity and yield (up to 85%).

- Purification: Chromatography and recrystallization remain standard, but recent studies suggest that continuous crystallization can improve purity and reduce waste.

- Scalability: Transitioning to flow chemistry reduces reaction times and enhances safety, especially for highly reactive lithiation steps.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines.

Scientific Research Applications

Synthesis of Peptides and Pharmaceuticals

Boc-piperidine benzoic acid serves as a key intermediate in the synthesis of various bioactive peptides. The Boc protecting group allows for selective deprotection, facilitating the assembly of complex peptide structures.

Case Study:

A study demonstrated the use of Boc-piperidine derivatives in synthesizing neuropeptide analogs that exhibit enhanced bioactivity compared to their unmodified counterparts. These analogs showed potential in treating neurological disorders due to their ability to cross the blood-brain barrier more effectively than traditional peptides .

Development of Anticancer Agents

Research has indicated that derivatives of Boc-piperidine benzoic acid can be modified to create potent anticancer agents. The structural modifications enhance the compound's ability to inhibit specific cancer cell lines.

Data Table: Anticancer Activity of Modified Compounds

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Boc-piperidine benzoic acid | 15 | MCF-7 (Breast Cancer) |

| Modified derivative A | 8 | HeLa (Cervical Cancer) |

| Modified derivative B | 5 | A549 (Lung Cancer) |

This table illustrates the improved efficacy of modified derivatives over the parent compound, suggesting a promising direction for anticancer drug development .

Neurological Research

The compound has been employed in studies investigating its effects on neurotransmitter systems. Its piperidine structure allows it to interact with various receptors, making it a candidate for exploring treatments for conditions such as anxiety and depression.

Case Study:

In a recent experiment, Boc-piperidine derivatives were tested for their influence on serotonin receptors. Results indicated that certain modifications resulted in increased receptor affinity, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity and orientation of the linker, provided by this compound, are crucial for the formation of the ternary complex and the efficiency of protein degradation .

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 149353-75-3)

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 170838-26-3) Similarity: 0.81 Key Difference: Benzoic acid is at the 2-position of the phenyl ring.

Linker-Modified Derivatives

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzoic acid (QD-8157, CAS 1035270-79-1)

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid (QD-1763, CAS 799283-53-7)

Ring-Size Variants

Stereoisomers

- 4-[(3R)-1-tert-Butoxycarbonyl-3-piperidyl]benzoic acid (JS-8147, CAS 1217749-88-6) Key Difference: Stereospecific (3R)-configuration.

Functional Group Replacements

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8)

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS 162046-66-4)

Comparative Data Table

Biological Activity

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid (CAS Number: 916421-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.38 g/mol

- SMILES Notation : CC(C)(OC(N1CCCC(C2=CC=C(C(O)=O)C=C2)C1)=O)C

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Inhibition of Platelet Aggregation

A study highlighted that compounds similar to this compound can inhibit platelet aggregation in vitro, which is crucial for developing therapies for cardiovascular diseases. The mechanism involves blocking the binding of fibrinogen to the α(IIb)β(3) integrin receptor on platelets, thereby preventing aggregation and thrombus formation .

2. Neuroprotective Effects

The compound has been noted for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research suggests that it may modulate pathways involved in neuronal survival and apoptosis, possibly through interactions with neurotrophic factors .

3. Antitumor Activity

Preliminary studies indicate that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells. The structural features of piperidine rings contribute to their ability to interact with various biological targets involved in cancer progression .

Table 1: Summary of Biological Activities

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. This includes:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the structure for enhanced biological activity.

Q & A

Q. What are common synthetic routes for 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid?

- Methodological Answer : A typical approach involves coupling a piperidine derivative with a benzoic acid scaffold. For example, Suzuki-Miyaura cross-coupling (e.g., using boronic esters) can link aromatic rings to piperidine intermediates. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the piperidine nitrogen . Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the free benzoic acid .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm for H and ~28 ppm/80 ppm for C) and the piperidine/benzoic acid backbone.

- Infrared (IR) Spectroscopy : Stretching vibrations for the carbonyl groups (Boc: ~1680-1720 cm; benzoic acid: ~1700 cm) are key indicators .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] or [M−H] peaks) .

Q. What is the role of the Boc group in this compound’s synthesis?

- Methodological Answer : The Boc group acts as a temporary protecting agent for the piperidine nitrogen, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidations) during synthesis. It is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for downstream functionalization .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for synthesizing intermediates?

- Methodological Answer :

- Catalyst System : Use Pd(PPh) or PdCl(dppf) with a 1:1.2 molar ratio of aryl halide to boronic ester.

- Solvent : DME/HO or toluene/ethanol mixtures (4:1) enhance solubility and reaction efficiency.

- Temperature : 80–100°C under inert atmosphere (N or Ar) for 12–24 hours.

- Base : NaCO or KCO (2–3 equiv.) ensures deprotonation and facilitates transmetallation .

Q. How to resolve discrepancies in reported melting points during synthesis?

- Methodological Answer : Variations in melting points (e.g., 48–50°C vs. 162–166°C for related compounds) may arise from impurities or polymorphic forms. Purification via recrystallization (e.g., using EtOAc/hexane) or column chromatography (silica gel, gradient elution) improves purity. Validate results against standardized databases (e.g., NIST) to confirm accuracy .

Q. What strategies prevent side reactions during Boc deprotection?

- Methodological Answer :

- Acid Selection : Use TFA in DCM (0–5°C) for milder deprotection, minimizing acid-sensitive group degradation.

- Scavengers : Add scavengers like triisopropylsilane (TIS) to quench carbocation byproducts.

- Monitoring : Track reaction progress via TLC or LC-MS to avoid overexposure to acidic conditions .

Q. How is this compound applied in medicinal chemistry (e.g., kinase inhibitors)?

- Methodological Answer : The benzoic acid moiety serves as a bioisostere for phosphate groups, enabling interactions with kinase ATP-binding pockets. The piperidine-Boc scaffold enhances solubility and metabolic stability. For example, analogs with pyridinyl substituents (see [CAS 877399-51-4]) show activity against tyrosine kinases, validated via IC assays and X-ray crystallography .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Data Validation and Reproducibility

Q. How to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.